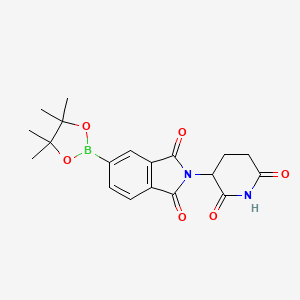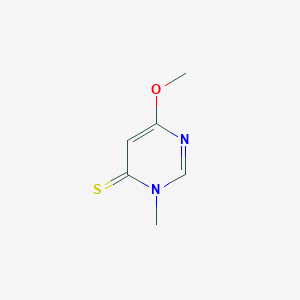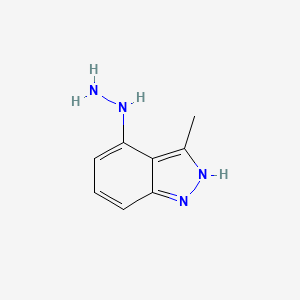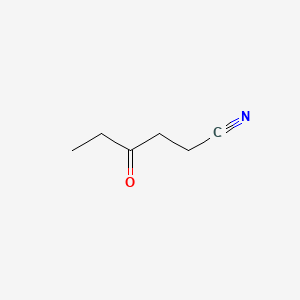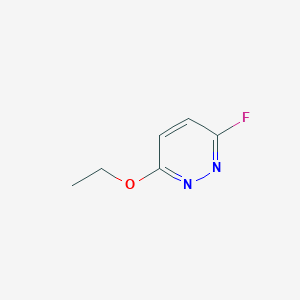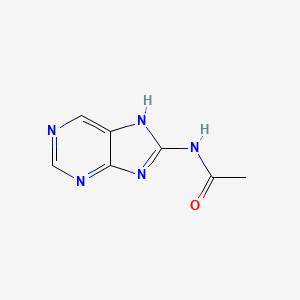
1,6-Dimethylphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylphenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields The structure of this compound consists of a phenazine core with two methyl groups attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethylphenazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diaminobenzene with appropriate methyl-substituted precursors. The reaction typically requires oxidative conditions, often using reagents such as ferric chloride or potassium permanganate. Another method involves the reductive cyclization of diphenylamines, followed by methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques. The choice of reagents and conditions is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydrophenazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
Scientific Research Applications
1,6-Dimethylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives
Biology: Investigated for its antimicrobial and antitumor properties. Phenazine derivatives, including this compound, have shown activity against various bacterial and fungal pathogens.
Medicine: Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: Utilized in the development of dyes, pigments, and electronic materials. Its redox properties make it suitable for applications in organic electronics and energy storage devices.
Mechanism of Action
The mechanism of action of 1,6-Dimethylphenazine involves its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is particularly relevant in its antimicrobial and anticancer activities. The compound can interact with cellular membranes, proteins, and DNA, leading to oxidative stress and cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Phenazine: The parent compound of 1,6-Dimethylphenazine, known for its broad spectrum of biological activities.
1,2-Dimethylphenazine: Another methyl-substituted phenazine with similar properties but different substitution patterns.
5,10-Dimethylphenazine: Exhibits similar redox properties and applications in organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with biological targets and its overall stability. This makes this compound a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,6-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
InChI Key |
XEWNMXMURNDKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=CC=CC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


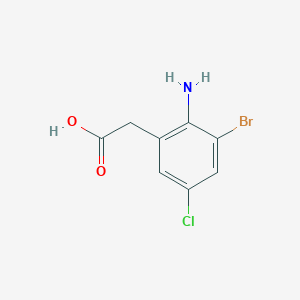
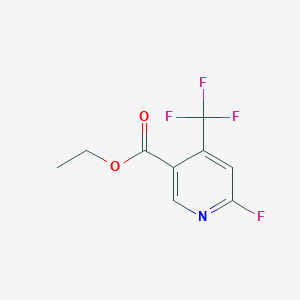

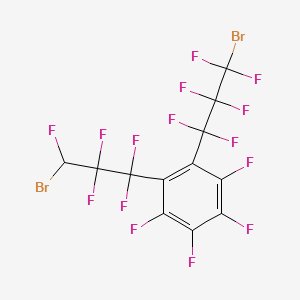
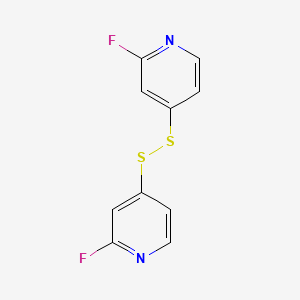
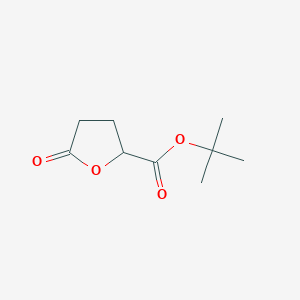
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
